molecular formula C7H9N3O4 B2617596 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1174850-09-9

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2617596
CAS No.: 1174850-09-9
M. Wt: 199.166
InChI Key: BMUVZNHNIZKCJR-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the pyrazole ring, linked to a propanoic acid moiety via a methylene bridge. The nitro group confers electron-withdrawing properties, stabilizing the aromatic ring and enhancing acidity at the carboxylic acid group. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

3-(4-methyl-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-4-9(3-2-6(11)12)8-7(5)10(13)14/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUVZNHNIZKCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the nitration of a precursor pyrazole compound. One common method involves the reaction of 4-methyl-1H-pyrazole with nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting nitro compound is then reacted with a suitable propanoic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 (µM) Reference
A549 (Lung)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)10.0

These results suggest that this compound may serve as a lead structure for developing new anticancer agents, with further studies required to explore its efficacy in vivo.

Anti-inflammatory Properties

Preliminary findings suggest that this compound may possess anti-inflammatory effects. The compound has been evaluated for its ability to modulate pro-inflammatory cytokines, indicating potential therapeutic uses in treating inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A study by Aziz-ur-Rehman et al. synthesized derivatives of propanamide containing pyrazole moieties and evaluated their anticancer potential. The synthesized compounds displayed varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

In another study, the biological activity of various pyrazole derivatives was assessed, including this compound. The results indicated that these compounds exhibited significant antibacterial and antifungal activities alongside their anticancer properties .

Mechanism of Action

The mechanism of action of 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyrazole ring or modifications to the propanoic acid chain. Below is a systematic analysis of key derivatives and their properties:

Substituent Variations on the Pyrazole Ring

Compound Name Substituents (Pyrazole Ring) Key Differences from Target Compound Potential Implications References
3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-NO₂, 3-CF₃ CF₃ (electron-withdrawing, lipophilic) Increased membrane permeability; altered acidity
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid 4-I, 3-CH₃ Iodo (bulky, polarizable) Enhanced reactivity in cross-coupling reactions
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 5-CH₃, 3-CF₃ Bromo (leaving group), additional methyl Suitability for nucleophilic substitution
3-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]propanoic acid Phenyl with 3,5-dimethylpyrazole Aromatic extension with dimethyl substitution Improved π-π stacking; reduced solubility
  • Nitro vs.
  • Nitro vs. Halogens (I, Br): Halogenated derivatives (e.g., ) exhibit divergent reactivity. Iodo and bromo groups enable functionalization via metal-catalyzed couplings, whereas the nitro group may limit such transformations.

Modifications to the Propanoic Acid Chain

Compound Name Propanoic Acid Modification Key Differences Implications References
Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate Methyl ester Esterification of carboxylic acid Lower acidity; increased volatility
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid Sulfamoylphenylamino substitution Replacement of pyrazole with sulfonamide Enhanced hydrogen-bonding capacity
  • Esterification (): The methyl ester derivative lacks the acidic proton, making it more suitable for prodrug applications or as a synthetic intermediate.
  • Amino Acid Derivatives (): Compounds like (2S)-2-amino-3-[pyrazolyl]propanoic acid () incorporate amino acid backbones, enabling mimicry of natural metabolites for enzyme targeting.

Biological Activity

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Profile

  • Molecular Formula : C₇H₉N₃O₄
  • Molecular Weight : 199.16 g/mol
  • CAS Number : 956396-51-3

1. Anti-inflammatory Properties

Research indicates that compounds with a pyrazole nucleus often exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of pyrazole, including this compound, showed potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that certain derivatives could achieve up to 85% inhibition at concentrations comparable to established anti-inflammatory agents like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In particular, compounds similar to this compound have been evaluated against various bacterial strains. Results indicated effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating activity comparable to standard antibiotics .

3. Anticancer Activity

Emerging research highlights the anticancer potential of pyrazole derivatives. Studies have shown that certain modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells, with promising results suggesting that they may serve as lead compounds for further development in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : These compounds can modulate the production of cytokines, thereby influencing immune responses.

Case Study 1: Anti-inflammatory Activity

In a study evaluating a series of pyrazole derivatives, compound 4a was found to exhibit significant anti-inflammatory activity in carrageenan-induced edema models in rats. The study reported a reduction in paw swelling comparable to indomethacin, a known anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds were subjected to agar diffusion methods, revealing zones of inhibition that indicated effective antibacterial activity .

Data Summary Table

Activity TypeCompound TestedResultReference
Anti-inflammatoryDerivative 4aSignificant reduction in edema
AntimicrobialVarious derivativesEffective against Gram-positive/negative
AnticancerPyrazole analogsInduced apoptosis in cancer cell lines

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